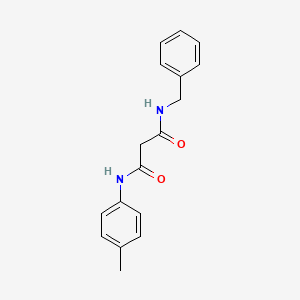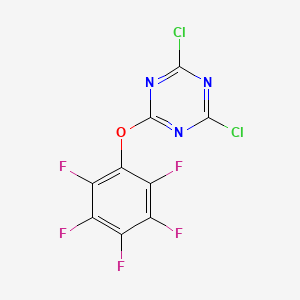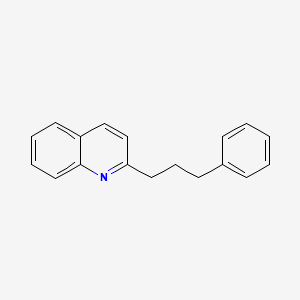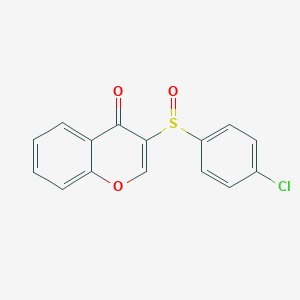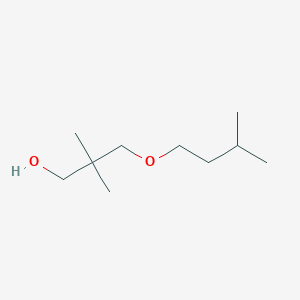![molecular formula C14H15NO7 B14297792 Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate CAS No. 115698-89-0](/img/structure/B14297792.png)
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate is an organic compound with the molecular formula C14H15NO6. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of a hydroxy group and a nitrophenyl group attached to the propanedioate moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion of diethyl propanedioate is generated by reacting it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate electrophile, such as an alkyl halide, to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl [oxo(2-nitrophenyl)methylidene]propanedioate.
Reduction: Formation of diethyl [hydroxy(2-aminophenyl)methylidene]propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate involves its interaction with various molecular targets. The hydroxy and nitrophenyl groups can participate in hydrogen bonding and π-π interactions with target molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler analog without the hydroxy and nitrophenyl groups.
Diethyl [hydroxy(4-nitrophenyl)methylidene]propanedioate: A positional isomer with the nitro group at the 4-position.
Diethyl [hydroxy(2-aminophenyl)methylidene]propanedioate: A reduced analog with an amino group instead of a nitro group.
Uniqueness
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
115698-89-0 |
|---|---|
Molekularformel |
C14H15NO7 |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
diethyl 2-[hydroxy-(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H15NO7/c1-3-21-13(17)11(14(18)22-4-2)12(16)9-7-5-6-8-10(9)15(19)20/h5-8,16H,3-4H2,1-2H3 |
InChI-Schlüssel |
WMPDKPKAFGEMQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


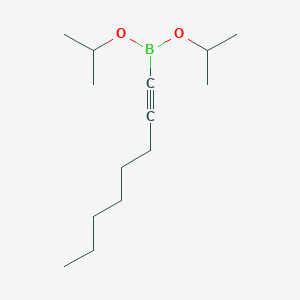
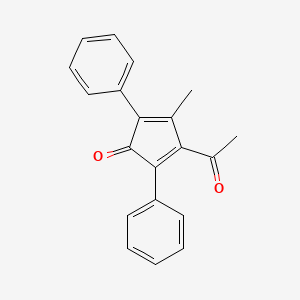

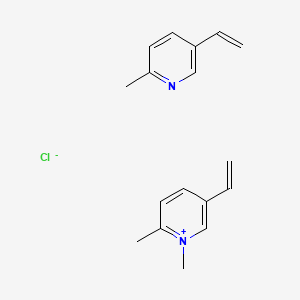
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
